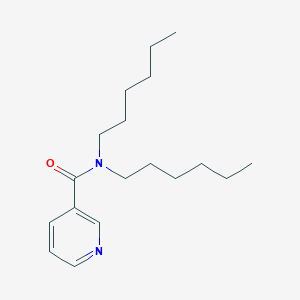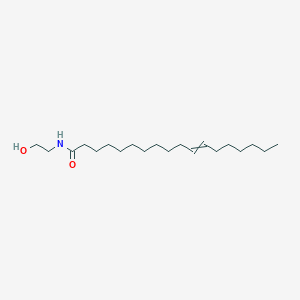
Tribromo(dibromomethanesulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(dibromomethanesulfonyl)methane is a chemical compound characterized by the presence of multiple bromine atoms and a sulfonyl group attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.
Applications De Recherche Scientifique
Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromomethane: A simpler compound with three bromine atoms attached to a methane backbone.
Dibromomethane: Contains two bromine atoms and is used in similar applications.
Methanesulfonyl Chloride: A precursor in the synthesis of Tribromo(dibromomethanesulfonyl)methane.
Uniqueness
This compound is unique due to the presence of both multiple bromine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
134767-21-8 |
|---|---|
Formule moléculaire |
C2HBr5O2S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
tribromo(dibromomethylsulfonyl)methane |
InChI |
InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H |
Clé InChI |
GIGXBIICVMCDPN-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


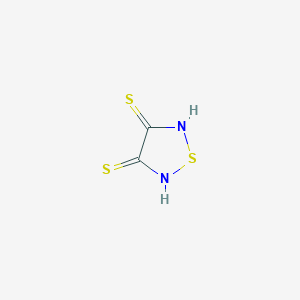
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

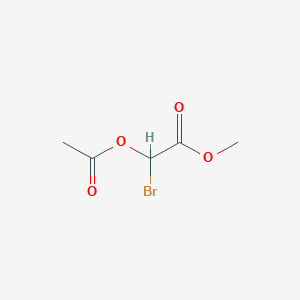

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
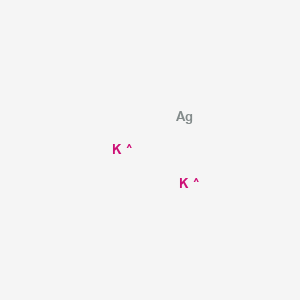
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
